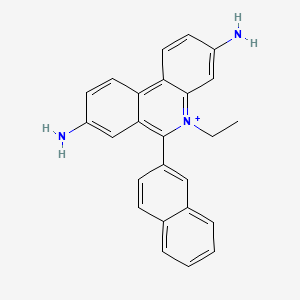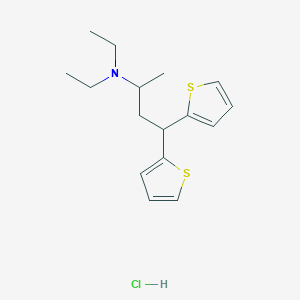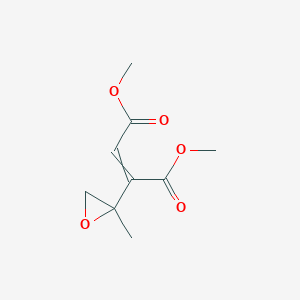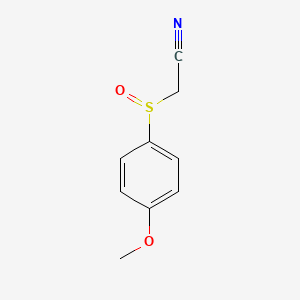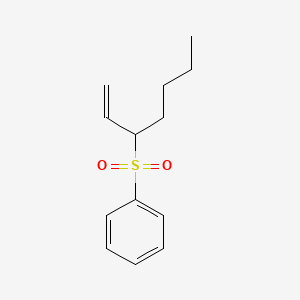
(Hept-1-ene-3-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hept-1-ene-3-sulfonyl)benzene is an organic compound that features a heptene chain attached to a benzene ring via a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Hept-1-ene-3-sulfonyl)benzene typically involves the reaction of hept-1-ene with a sulfonyl chloride derivative in the presence of a base. One common method is the electrophilic aromatic substitution reaction, where the sulfonyl chloride reacts with the benzene ring under acidic conditions to form the sulfonylated product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(Hept-1-ene-3-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sulfur trioxide (SO₃) and fuming sulfuric acid are used for sulfonation reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(Hept-1-ene-3-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfonylation reactions and their biological effects.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (Hept-1-ene-3-sulfonyl)benzene involves the electrophilic attack of the sulfonyl group on the benzene ring, forming a stable sulfonylated product. The sulfonyl group is highly electrophilic due to the presence of the electron-withdrawing oxygen atoms, which makes it reactive towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hept-1-ene: A simple alkene with a similar heptene chain but without the sulfonyl group.
Benzene: The parent aromatic compound without any substituents.
Toluene: Benzene with a methyl group, showing different reactivity compared to (Hept-1-ene-3-sulfonyl)benzene.
Uniqueness
This compound is unique due to the presence of both an alkene and a sulfonyl group attached to the benzene ring.
Eigenschaften
CAS-Nummer |
62872-68-8 |
|---|---|
Molekularformel |
C13H18O2S |
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
hept-1-en-3-ylsulfonylbenzene |
InChI |
InChI=1S/C13H18O2S/c1-3-5-9-12(4-2)16(14,15)13-10-7-6-8-11-13/h4,6-8,10-12H,2-3,5,9H2,1H3 |
InChI-Schlüssel |
IRUJSASSDSCQLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C=C)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


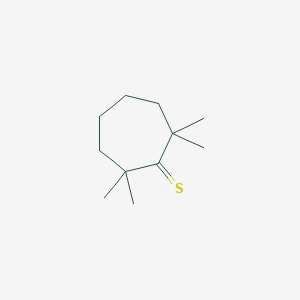
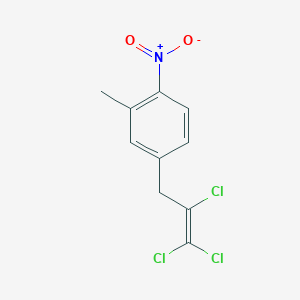
![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)
![Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14506498.png)


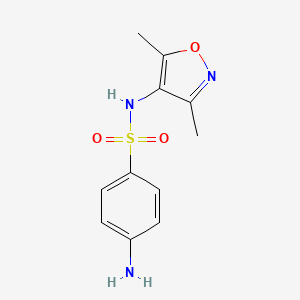
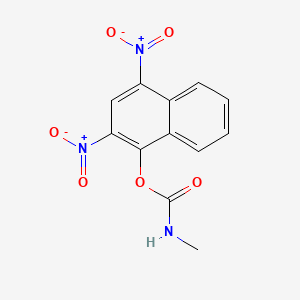
![1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene](/img/structure/B14506530.png)
